Xylarenal A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H38O4 |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
[(1S,4R,4aS,6R)-4,4a-dimethyl-7-oxo-6-(3-oxoprop-1-en-2-yl)-1,2,3,4,5,6-hexahydronaphthalen-1-yl] decanoate |
InChI |
InChI=1S/C25H38O4/c1-5-6-7-8-9-10-11-12-24(28)29-23-14-13-19(3)25(4)16-20(18(2)17-26)22(27)15-21(23)25/h15,17,19-20,23H,2,5-14,16H2,1,3-4H3/t19-,20-,23+,25+/m1/s1 |
InChI Key |
STMJKOIBKJGTDP-MLNLTJHKSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H]1CC[C@H]([C@]2(C1=CC(=O)[C@H](C2)C(=C)C=O)C)C |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CCC(C2(C1=CC(=O)C(C2)C(=C)C=O)C)C |
Synonyms |
xylarenal A |
Origin of Product |
United States |
Ii. Isolation and Source Organism Research
Historical Context of Xylarenal A Discovery
This compound was first identified as a novel eremophilane (B1244597) sesquiterpenoid through the fermentation of an isolate of the fungus Xylaria persicaria. researchgate.netnih.govacs.org This discovery was significant in the field of natural product chemistry. Alongside a related compound, Xylarenal B, it was isolated from the fermentation broth of the fungal strain. dokumen.pub Research into these compounds revealed their potential biological activity as selective ligands for the neuropeptide Y (NPY) Y5 receptor, although they exhibit only modest affinity. researchgate.netnih.govacs.org Neuropeptide Y is a polypeptide located in the central and peripheral nervous system that plays a role in regulating feeding. researchgate.netnih.gov Consequently, antagonists of NPY receptor activation hold potential for development as antiobesity agents. nih.govacs.org The unique structure of this compound, featuring a vinyl aldehyde linked to a decalin framework, presented a new synthetic challenge. dokumen.pub The first total synthesis of this sesquiterpenoid was subsequently reported, marking the first synthetic entry to an eremophilane sesquiterpene with this specific chemical feature. researchgate.netdokumen.pubnih.gov
Mycological Investigations of Xylaria persicaria in this compound Production
The source organism for this compound is the fungus Xylaria persicaria. nih.govdokumen.pub This species belongs to the widespread and diverse fungal genus Xylaria, which is known to be a rich source of bioactive secondary metabolites. tandfonline.comtandfonline.com Fungi of this genus have been the focus of numerous studies, leading to the isolation of various novel compounds. tandfonline.comtandfonline.com For instance, other research on this genus has led to the discovery of unique xyloketals from a mangrove fungus Xylaria sp. and multiploides from Xylaria multiplex. tandfonline.com The isolation of this compound and B from Xylaria persicaria further establishes this genus as a prolific producer of structurally interesting and biologically active molecules. nih.govtandfonline.comtandfonline.com The production of this compound is achieved through the fermentation of an isolate of Xylaria persicaria. researchgate.netnih.gov
Optimization of Fermentation and Cultivation Methods for this compound Yield
The production of secondary metabolites like this compound through microbial fermentation is a complex process influenced by numerous physical and chemical parameters. Optimizing these parameters is a critical step to maximize the yield and make the production process more efficient and cost-effective. slideshare.net While specific optimization studies for this compound production are not detailed in the provided research, general principles of fungal fermentation optimization offer a framework for enhancing its yield.
Fine-tuning various process parameters is essential to create an ideal environment for the target microorganism to thrive and produce the desired molecule at the highest possible rate. slideshare.net Key factors in solid-state fermentation (SSF) that are typically optimized include aeration, initial moisture content of the substrate, pH, incubation temperature, and nutrient supplementation. researchgate.nete3s-conferences.orguky.edu
Key Fermentation Parameters for Optimization:
| Parameter | Description | General Findings from Fungal Fermentation Studies |
| Aeration | Supplies necessary oxygen for microbial growth and removes metabolic byproducts like carbon dioxide. uky.edu | Studies on other fungi, like Trichoderma longibrachiatum for xylanase production, have shown that aeration rate has a significant nonlinear effect on enzyme activity, with a specific rate yielding the highest output. uky.edu |
| Moisture Content | Crucial for microbial growth and metabolism in solid-state fermentation. | Research indicates that the initial moisture content of the substrate significantly impacts enzyme yields, with an optimal percentage leading to maximum production. uky.edu |
| pH | The acidity or alkalinity of the culture medium affects enzyme stability and microbial metabolic pathways. | For xylanase production by Aspergillus niger, the highest yield was achieved at a specific pH of 5.0. e3s-conferences.org |
| Temperature | Influences the rate of microbial growth and enzyme production. | The optimal incubation temperature for xylanase production by A. niger was found to be 32°C. e3s-conferences.org |
| Nutrient Supplements | The addition of nitrogen and carbon sources can significantly enhance the production of desired metabolites. | The use of peptone as a nitrogen supplement was found to be optimal for xylanase production in one study. researchgate.net |
Optimizing these conditions through systematic approaches, such as one-factor-at-a-time, factorial design, or response surface methodology, is a standard practice in fermentation technology. slideshare.net Applying these established methods to the cultivation of Xylaria persicaria would be a crucial step in improving the yield of this compound for further research and potential applications.
Iii. Elucidation of Biosynthetic Pathways for Xylarenal a
Precursor Incorporation Studies and Isotopic Labeling Approaches
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors through a biosynthetic pathway. preprints.org In the study of terpenoid biosynthesis, precursors such as acetate (B1210297) and mevalonic acid labeled with stable isotopes like ¹³C are commonly fed to the producing organism. mdpi.comgla.ac.uk The pattern of isotope incorporation into the final natural product, determined by NMR spectroscopy and mass spectrometry, reveals the building blocks of the molecule and the intramolecular rearrangements that occur during its formation. mdpi.comsigmaaldrich.com
For eremophilane (B1244597) sesquiterpenoids, labeling experiments have been fundamental in confirming their origin from FPP via the mevalonate (B85504) pathway. mdpi.com Studies on compounds like integric acid, another eremophilane derivative from a Xylaria species, utilized ¹³C-labeled acetate and methionine to demonstrate that the core structure is derived from the mevalonate pathway. While specific isotopic labeling studies on Xylarenal A are not publicly available, it is hypothesized that similar experiments would confirm the incorporation of three C₅ isoprene (B109036) units derived from FPP. The biosynthesis of the eremophilane skeleton has been primarily elucidated through the application of stable isotopes and NMR spectroscopy. mdpi.com
A hypothetical labeling experiment for this compound would involve feeding the producing Xylaria culture with precursors such as [1,2-¹³C₂]acetate. The resulting incorporation pattern in the this compound molecule would be analyzed to confirm the folding of the farnesyl chain and the characteristic 1,2-methyl shift that defines the eremophilane skeleton.
| Labeled Precursor | Expected Incorporation in this compound Biosynthesis | Analytical Technique |
| [1,2-¹³C₂]Acetate | Pattern consistent with the mevalonate pathway and FPP folding | ¹³C-NMR Spectroscopy |
| [¹³C, ¹⁸O₂]Acetate | Reveals the fate of oxygen atoms during cyclization and oxidation | Mass Spectrometry, ¹³C-NMR |
| Deuterated FPP analogues | Probes specific C-H bond cleavages and stereochemistry of cyclization | NMR, Mass Spectrometry |
This table represents a hypothetical experimental design for studying this compound biosynthesis based on established methods for other sesquiterpenoids.
Enzymatic Mechanisms in this compound Biosynthesis
The formation of the complex eremophilane scaffold from the linear FPP precursor is orchestrated by a series of highly specific enzymatic reactions. This process involves an initial cyclization to form the core ring system, followed by a cascade of oxidative modifications to furnish the final structure of this compound.
The biosynthesis of eremophilane sesquiterpenoids is initiated by a sesquiterpene cyclase , specifically an aristolochene (B1197444) synthase (AS) . ebi.ac.uk This enzyme catalyzes the conversion of FPP into the bicyclic hydrocarbon aristolochene, which is considered the parent scaffold for many eremophilane-type mycotoxins, including the well-studied PR-toxin. ebi.ac.ukfrontiersin.org
Following the formation of the aristolochene skeleton, a series of cytochrome P450 monooxygenases (P450s) and dehydrogenases/reductases are responsible for the extensive oxidative functionalization. uniprot.orgrsc.org These tailoring enzymes introduce hydroxyl, ketone, and epoxide functionalities at specific positions on the eremophilane core. For instance, in the biosynthesis of PR-toxin in Penicillium roqueforti, a series of P450s and oxidoreductases convert aristolochene into eremofortin C, an intermediate alcohol. uniprot.orgmdpi.com A final oxidation step, catalyzed by an eremofortin C oxidase, converts the C-12 alcohol to the aldehyde characteristic of PR-toxin. mdpi.comnih.gov It is highly probable that a similar enzymatic cascade, involving a specific set of P450s and dehydrogenases, is responsible for the formation of the distinctive vinyl aldehyde group in this compound.
| Enzyme Class | Specific Enzyme (Example from related pathways) | Catalytic Role in Eremophilane Biosynthesis | Probable Role in this compound Biosynthesis |
| Sesquiterpene Cyclase | Aristolochene Synthase (e.g., from P. roqueforti) ebi.ac.uk | Cyclization of FPP to form the aristolochene skeleton. ebi.ac.uk | Formation of the core eremophilane bicyclic system. |
| Cytochrome P450 Monooxygenase | Prx9, other P450s (PR-Toxin pathway) uniprot.org | Regio- and stereospecific hydroxylation and epoxidation of the terpene core. rsc.org | Stepwise oxidation of the aristolochene precursor at various positions. |
| Dehydrogenase/Oxidase | Eremofortin C Oxidase (PR-Toxin pathway) nih.gov | Oxidation of a C-12 alcohol to an aldehyde. mdpi.com | Final oxidation steps to form the exocyclic vinyl aldehyde moiety. |
The biosynthesis of the eremophilane skeleton is a classic example of the intricate cyclization cascades catalyzed by terpene synthases. mdpi.com The proposed mechanism proceeds as follows:
Initiation : The reaction starts with the ionization of farnesyl pyrophosphate (FPP), where the diphosphate (B83284) group departs, generating an allylic farnesyl cation. researchgate.net
First Cyclization : The farnesyl cation undergoes an intramolecular electrophilic attack of the C1 cation on the C10-C11 double bond, forming a ten-membered ring intermediate, the germacrene A cation. ebi.ac.uk
Second Cyclization and Rearrangement : The germacrene A intermediate is then protonated, triggering a second cyclization to form a bicyclic eudesmane (B1671778) cation. mdpi.com This is followed by a characteristic 1,2-hydride shift and a subsequent 1,2-methyl migration from C-10 to C-5. This key rearrangement step transforms the eudesmane skeleton into the eremophilane skeleton. uniprot.org
Deprotonation : The final step in the formation of the parent hydrocarbon, (+)-aristolochene, is the deprotonation at C-9, which establishes the double bond in the six-membered ring. mdpi.com
Following the formation of aristolochene, a series of post-cyclization modifications, primarily oxidations catalyzed by P450 enzymes and dehydrogenases, would decorate the scaffold to yield the final structure of this compound.
Key Enzymes and Their Catalytic Roles
Genetic Basis of this compound Biosynthesis
In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are typically organized into a physically co-located biosynthetic gene cluster (BGC) . biorxiv.org This clustering facilitates the co-regulation of all the genes required for the production of the compound.
Fungi of the genus Xylaria are known to be prolific producers of a diverse array of secondary metabolites, including numerous eremophilane sesquiterpenes. mdpi.comnih.govnih.gov Genomic studies of Xylaria and related species in the Xylariales have revealed a hyperdiversity of secondary metabolite gene clusters. biorxiv.org
While the specific BGC for this compound has not yet been definitively identified and characterized, it is expected to reside within the genome of the producing Xylaria strain. The identification of such a cluster would typically be achieved through genome sequencing followed by bioinformatic analysis using tools that can predict BGCs. A putative this compound BGC would be expected to contain a gene for an aristolochene synthase, several genes for cytochrome P450 monooxygenases, and genes for one or more dehydrogenases. uni-hannover.de The gene cluster responsible for the biosynthesis of the related eremophilane, PR-toxin, has been identified in Penicillium species and serves as a model for what the this compound cluster might look like. wikipedia.orgfrontiersin.org
The genes within the putative this compound BGC would encode the enzymes responsible for its synthesis. The aristolochene synthase gene would encode the terpene cyclase that forms the eremophilane skeleton. The subsequent tailoring steps would be encoded by P450 genes and dehydrogenase genes . The expression of these genes is often tightly regulated by a specific transcription factor, whose gene is also typically located within the BGC. frontiersin.org
Heterologous expression of the candidate genes in a suitable host organism, such as Aspergillus oryzae, is a common strategy to confirm gene function. uni-hannover.dersc.org By expressing the aristolochene synthase gene, one could confirm its ability to produce the eremophilane backbone. Subsequent co-expression with the various P450 and dehydrogenase genes from the cluster would allow for the stepwise reconstitution of the entire this compound biosynthetic pathway, confirming the function of each tailoring enzyme. rsc.org This approach has been successfully used to elucidate the biosynthetic pathways of other complex fungal terpenes.
Iv. Advanced Chemical Synthesis of Xylarenal a and Analogues
Enantioselective Total Synthesis of Xylarenal A and its Enantiomers
The first total synthesis of (+)-Xylarenal A and its enantiomer, ent-Xylarenal A, was a significant achievement, confirming the absolute configuration of the natural product. nih.govnih.gov This synthesis was the first to access an eremophilane (B1244597) terpenoid featuring an exocyclic vinyl aldehyde, a key structural motif of this compound family. nih.govscholarvox.com The strategies employed highlight sophisticated methods for controlling stereochemistry and constructing the dense carbocyclic core.
Control of stereochemistry is paramount in the synthesis of this compound, which possesses multiple chiral centers. The primary strategy for achieving enantioselectivity has been the use of a chiral pool approach, starting from a well-defined chiral building block. nih.gov
The (+)-Wieland-Miescher ketone, a well-known chiral starting material, has been instrumental in these syntheses. nih.gov This ketone is accessible through an asymmetric Robinson annulation process, famously catalyzed by the chiral amino acid L-proline, which sets the absolute stereochemistry at the A/B ring junction early in the synthetic sequence. nih.govacs.org By starting with the enantiomerically pure Wieland-Miescher ketone, the stereochemical integrity of two key centers is secured, guiding the stereochemical outcome of subsequent transformations. nih.gov
Another approach involves an asymmetric Michael addition of a chiral secondary enamine to methyl vinyl ketone, which has been successfully used to prepare an octalone intermediate for other eremophilane-type sesquiterpenoids and demonstrates a powerful method for setting stereocenters. researchgate.net The choice of the starting enantiomer of a chiral building block, such as (R)-3-methylcyclohexanone, dictates which enantiomer of the final product is obtained, allowing for the synthesis of both (+)-Xylarenal A and (-)-Xylarenal A. nih.govresearchgate.net
Retrosynthetic analysis of this compound reveals a strategy centered on the disconnection of the side chain and the systematic deconstruction of the bicyclic core. nih.govmdpi.com The primary disconnections are:
Ester Cleavage: The decanoate (B1226879) ester side chain is disconnected, revealing a key alcohol intermediate. mdpi.com
Exocyclic Aldehyde Formation: The α-methylenated aldehyde is traced back to an allylic precursor, which simplifies the target to a ketone with an allyl group. nih.govacs.org
Core Ring Construction: The eremophilane decalin ring system is disconnected via an intramolecular aldol (B89426) condensation, leading back to a more flexible precursor. researchgate.netmdpi.com
This analysis points to several crucial intermediates. A pivotal intermediate in the synthesis is the bicyclic enone (+)-3. nih.govnih.govscholarvox.comnih.gov This compound is derived from the (+)-Wieland-Miescher ketone and serves as the foundational scaffold upon which the rest of the molecule is constructed. nih.gov
Another key intermediate is the ketone (+)-8, which is formed after introducing the necessary functionality at the γ-position of the enone and performing an α'-allylation on intermediate (+)-3. nih.govacs.org The synthesis of the enantiomeric series to produce (-)-Xylarenal A proceeds from the corresponding (-)-3 bicyclic enone. nih.govacs.org In an alternative synthesis, the enantiopure Piers enol lactone 6, prepared from (R)-3-methylcyclohexanone, serves as a key intermediate that leads to a bicyclic enone via treatment with methyl lithium and a subsequent intramolecular aldol reaction. researchgate.net
Table 1: Key Intermediates in the Total Synthesis of this compound
| Intermediate Name/Number | Structure | Role in Synthesis |
|---|---|---|
| (+)-Wieland-Miescher ketone (2) | Chiral starting material, establishes initial stereochemistry. nih.gov | |
| Bicyclic enone (+)-3 | Chemical structure unavailable | Foundational scaffold for subsequent functionalization. nih.govnih.gov |
| Piers enol lactone (+)-6 | Chemical structure unavailable | Key intermediate for an alternative route to the bicyclic enone core. researchgate.net |
The synthesis of this compound necessitated the application and development of specific chemical transformations to install its unique functional groups. The construction of the exocyclic vinyl aldehyde moiety, a defining feature of the molecule, presented a notable challenge. nih.gov
A key sequence of transformations was developed for this purpose, starting from the advanced ketone intermediate (+)-8. nih.govacs.org Following acylation of the hydroxyl group, the crucial step involved the oxidative cleavage of the allyl side chain. While standard ozonolysis proved unsuccessful, a solution was found using a catalytic osmium tetroxide (OsO₄) process. nih.gov This successfully yielded the desired aldehyde, which was then subjected to an α-methylenation reaction to install the terminal double bond, completing the synthesis of the vinyl aldehyde group and furnishing (+)-Xylarenal A. nih.govnih.gov This sequence represents the first application of such a strategy to form the exocyclic vinyl aldehyde on an eremophilane terpenoid. nih.gov
Retrosynthetic Analysis and Key Intermediate Synthesis
Semisynthesis of this compound Derivatives from Natural Precursors
Semisynthesis is a powerful strategy that utilizes complex natural products as starting materials for the chemical synthesis of derivatives. tapi.com Eremophilane-type sesquiterpenes are biosynthetically derived from farnesyl diphosphate (B83284), which undergoes a series of cyclizations and rearrangements to form the characteristic decalin core. researchgate.net Subsequent oxidative modifications by enzymes like P450s create the vast structural diversity seen in this family. nih.govacs.org
While this biosynthetic understanding provides a basis for identifying potential natural precursors, the scientific literature focuses predominantly on the total synthesis of this compound. nih.govscholarvox.comnih.gov There are no prominent reports detailing the semisynthesis of this compound or its direct derivatives from a more abundant, naturally occurring eremophilane precursor. However, the strategy has been successfully applied to other members of the eremophilane family, such as the semisynthesis of derivatives of the cytotoxic compound 07H239-A, suggesting its potential viability for generating novel this compound analogues should a suitable precursor be identified. researchgate.net
Synthetic Challenges and Innovative Solutions in this compound Chemical Construction
The total synthesis of this compound presented several distinct challenges inherent to its structure. A primary hurdle was the stereocontrolled construction of the eremophilane skeleton, which contains vicinal methyl groups and multiple stereocenters. The innovative solution was the early introduction of stereochemistry using the enantiopure (+)-Wieland-Miescher ketone as a chiral building block, which effectively translated its stereochemical information through the synthetic sequence. nih.gov
A significant challenge arose during the late-stage functional group manipulations required to form the exocyclic vinyl aldehyde. The planned oxidative cleavage of an allyl group using ozonolysis failed to provide the desired aldehyde intermediate. nih.gov The innovative solution was to pivot to a different oxidative system. The use of catalytic osmium tetroxide (OsO₄) with 2,6-lutidine as an additive proved to be a successful transformation, cleanly providing the aldehyde without degrading the sensitive scaffold. nih.gov This was followed by a final α-methylenation to complete the target structure, overcoming the synthetic impasse and demonstrating the importance of methodological flexibility in complex synthesis. nih.govacs.org This successful sequence marked the first synthetic route to an eremophilane sesquiterpene featuring this specific vinyl aldehyde unit. nih.gov
V. Biological Activity and Mechanistic Investigations of Xylarenal a
Receptor Binding and Ligand Selectivity Studies
Research into the biological profile of Xylarenal A, an eremophilane (B1244597) sesquiterpenoid isolated from the fermentation of Xylaria persicaria, has identified it as a specific ligand for a key receptor in the central nervous system. researchgate.netnih.gov These investigations have been crucial in defining its potential pharmacological relevance.
This compound has been characterized as a selective ligand for the Neuropeptide Y (NPY) Y5 receptor. nih.govacs.org The NPY system, which includes several receptor subtypes (Y1, Y2, Y4, Y5), is integral to various physiological processes, with the Y5 receptor being particularly implicated in the regulation of feeding and energy balance. nih.govfrontiersin.org The discovery of this compound and its congener, Xylarenal B, provided novel chemical scaffolds that demonstrate selectivity for the Y5 receptor subtype over other NPY receptors. researchgate.netnih.gov This selectivity is a critical attribute, as targeting a specific receptor subtype can potentially lead to more precise therapeutic effects. Antagonists that block the activation of the NPY Y5 receptor are of significant interest for their potential role in managing conditions related to appetite stimulation. nih.govacs.org
The binding affinity of this compound for the human Neuropeptide Y Y5 receptor has been quantified to determine the concentration at which it exerts its inhibitory effects. The affinity is described as modest, with a reported half-maximal inhibitory concentration (IC50). researchgate.netnih.gov The IC50 value represents the concentration of an antagonist required to inhibit 50% of a specific biological response, in this case, the binding of the native ligand to the Y5 receptor. A lower inhibition constant (Ki) or IC50 value signifies a higher binding affinity. simpleandpractical.com
The specific reported affinity value for this compound is detailed in the table below.
| Compound | Target Receptor | Affinity Measurement (IC50) |
| This compound | Human Neuropeptide Y Y5 | 2.4 µM |
| Data sourced from Smith et al., 2002. nih.gov |
This compound as a Selective Ligand for Neuropeptide Y Y5 Receptor
Cellular and Molecular Target Identification Research
Identifying the precise cellular and molecular interactions of a compound is fundamental to understanding its mechanism of action. For this compound, this research focuses on the downstream consequences of its binding to the Y5 receptor.
Neuropeptide Y receptors, including the Y5 subtype, are G protein-coupled receptors (GPCRs). frontiersin.org They typically couple to Gi or Go proteins, which, upon activation, inhibit the enzyme adenylyl cyclase. frontiersin.org This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.gov As an antagonist, this compound is expected to block these NPY-mediated signaling events.
While the general pathway for Y5 receptor antagonists is understood, specific studies detailing the complete downstream intracellular signaling cascade uniquely modulated by this compound are not extensively documented. Such investigations would typically involve measuring changes in second messenger levels (like cAMP) and the activity of protein kinases, such as Protein Kinase A (PKA), which are downstream of the cAMP pathway. medigraphic.comnih.gov Further research could also explore other potential signaling pathways that might be affected by this compound's interaction with the Y5 receptor, such as those involving RhoA activation, which has been linked to the NPY/Y5R system in the context of cell motility. frontiersin.org
Proteomic and metabolomic studies represent powerful, unbiased approaches to identify the broader molecular network affected by a bioactive compound. nih.govrevespcardiol.org Proteomics allows for the large-scale analysis of proteins, including changes in their expression levels or post-translational modifications, while metabolomics profiles changes in small-molecule metabolites. wistar.orgplos.org
To date, specific proteomic or metabolomic studies to identify the molecular interactome of this compound have not been reported in the reviewed scientific literature. The application of these "omics" technologies could provide significant insights. For instance, proteomics could identify novel protein binding partners or downstream protein expression changes in cells treated with this compound. wistar.org Similarly, metabolomics could reveal alterations in cellular metabolic pathways resulting from Y5 receptor antagonism by this compound, offering a more comprehensive understanding of its cellular mechanism of action. nih.gov
Investigation of Intracellular Signaling Pathways Modulated by this compound
In Vitro Biological Activity Profiling (excluding human clinical trials)
The primary in vitro biological activity reported for this compound is its function as a selective antagonist of the Neuropeptide Y Y5 receptor. nih.gov The initial discovery and characterization focused on this specific target due to the receptor's role in appetite regulation. researchgate.netacs.org
Comprehensive in vitro screening of this compound against a broader panel of biological targets—such as other GPCRs, enzymes, ion channels, or various microbial and cancer cell lines—has not been detailed in the available literature. Such broad profiling is a common strategy in drug discovery to identify additional activities or potential off-target effects of a compound. mdpi.com Therefore, the known in vitro biological activity of this compound is currently confined to its interaction with the NPY Y5 receptor.
| Compound | Biological Activity | Target | Effect |
| This compound | Receptor Binding | Neuropeptide Y Y5 Receptor | Antagonist |
| Data sourced from Smith et al., 2002. nih.gov |
Exploration of Potential Biological Effects in Model Systems (e.g., anti-malarial, anti-inflammatory in non-human models)
Initial investigations into the biological profile of this compound have primarily focused on its interaction with the Neuropeptide Y (NPY) receptor system. Fermentation of an isolate of the fungus Xylaria persicaria led to the discovery of this compound and the related compound Xylarenal B. nih.gov Both compounds were identified as selective ligands for the NPY Y5 receptor. nih.gov The NPY system, particularly the Y5 receptor, is implicated in the regulation of feeding behavior, making antagonists of this receptor potential candidates for the development of anti-obesity drugs. nih.gov However, the affinity of this compound for the NPY Y5 receptor was found to be modest. nih.govacs.org
While the broader class of eremophilane sesquiterpenoids is known to exhibit a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor effects, specific studies on the anti-malarial or anti-inflammatory properties of this compound in non-human models are not extensively documented in publicly available scientific literature. nih.govingentaconnect.com The diverse functionalities and structural variations within the eremophilane family suggest that individual compounds may possess unique biological profiles. nih.govebi.ac.uk
High-Throughput Screening for Novel Biological Activities
High-throughput screening (HTS) is a critical methodology in drug discovery that allows for the rapid assessment of large numbers of compounds for their biological or biochemical activity. eu-openscreen.eu This process is highly automated and enables the screening of extensive compound libraries to identify "hits" that modulate a specific biological target. eu-openscreen.eu
To date, the primary reported biological screening of this compound has been its evaluation for affinity to the NPY receptors, which led to its identification as a selective NPY Y5 receptor ligand. nih.govacs.org There is no publicly available research indicating that this compound has been subjected to broader high-throughput screening campaigns to uncover other potential biological activities. Such screening would be a valuable next step in fully characterizing the therapeutic potential of this natural product.
Comparative Analysis of this compound Biological Effects with Related Natural Products
A comparative analysis of this compound with other structurally related eremophilane sesquiterpenoids provides valuable context for its potential biological activities. The eremophilane skeleton is a common motif in a number of natural products with diverse and potent biological effects. nih.govmdpi.com
One notable related compound is Periconianone A , an eremophilane-type sesquiterpenoid isolated from the endophytic fungus Periconia sp. acs.orgacs.org Periconianone A has demonstrated significant neural anti-inflammatory activity. acs.orgacs.org In studies using BV-2 microglia, Periconianone A and its analogue Periconianone B showed the ability to reduce inflammatory biomarkers. acs.orgmsu.edu The total synthesis of Periconianone A has been accomplished, and subsequent testing of synthetic analogues has been performed to explore their neural anti-inflammatory potential. researchgate.netncl.res.in
The anti-inflammatory properties of Periconianone A stand in contrast to the currently known primary activity of this compound as an NPY Y5 receptor ligand. This highlights how variations in the eremophilane scaffold can lead to distinct pharmacological profiles. While this compound's potential lies in the realm of metabolic regulation, Periconianone A presents a promising lead for the development of treatments for neuroinflammatory conditions. nih.govacs.org
The table below provides a comparative summary of the reported biological activities of this compound and the related eremophilane sesquiterpenoid, Periconianone A.
| Compound | Structural Class | Reported Biological Activity |
| This compound | Eremophilane Sesquiterpenoid | Selective ligand for the Neuropeptide Y (NPY) Y5 receptor with modest affinity. nih.govacs.org |
| Periconianone A | Eremophilane-type Sesquiterpenoid | Significant neural anti-inflammatory activity. acs.orgacs.org |
This comparative analysis underscores the chemical diversity and therapeutic potential within the eremophilane class of natural products. Further investigation into the biological activities of this compound is warranted to fully understand its pharmacological profile and potential applications.
Vi. Structure Activity Relationship Sar Studies of Xylarenal a
Design and Synthesis of Xylarenal A Analogues for SAR Probing
The foundation of any structure-activity relationship study lies in the ability to systematically modify the lead compound. The total synthesis of this compound, and its enantiomer, has been a significant achievement, paving the way for the generation of structural analogues. researchgate.netnih.govacs.org The reported enantioselective synthesis commences with a bicyclic enone, employing key chemical reactions such as γ-oxidation and α'-allylation to construct the core structure. nih.govacs.org The final vinyl aldehyde moiety is installed via oxidative cleavage of an allyl side chain, a synthetic handle that could potentially be used to introduce other functionalities. researchgate.netnih.gov
While a comprehensive library of this compound analogues has not been extensively reported, SAR studies on structurally related eremophilane (B1244597) sesquiterpenes provide a valuable blueprint for potential modifications. For instance, research on 07H239-A, a cytotoxic eremophilane isolated from a marine-derived fungus, has shown that its C-14 carboxyl group is an ideal point for chemical modification. researchgate.net In that study, nine new derivatives were created through amidation of the carboxylic acid, linking various amino acids to the core structure. researchgate.net This approach highlights a viable strategy for producing this compound analogues by targeting its corresponding aldehyde groups for modification into amides, esters, or other functional groups.
The results from these related studies suggest that the side chain plays a crucial role in the molecule's potency, making it another key area for synthetic modification in future this compound SAR studies. researchgate.net
Elucidation of Pharmacophoric Elements Critical for Receptor Interaction
Pharmacophore mapping aims to identify the key steric and electronic features of a molecule that are responsible for its biological activity. For this compound, these elements have been inferred from its known biological targets and the activities of related compounds.
This compound and its close analogue Xylarenal B have been identified as selective ligands for the Neuropeptide Y (NPY) Y5 receptor, with this compound showing an IC50 value of 6.8 µM. acs.orgacs.org This receptor is a G-protein coupled receptor involved in the regulation of food intake. acs.orguniprot.org The selectivity for the Y5 receptor over other NPY receptor subtypes (Y1, Y2, Y4, and y6) suggests that the specific arrangement of functional groups on the eremophilane scaffold is crucial for this interaction. acs.org
Furthermore, this compound has been investigated as an inhibitor of HIV-1 integrase. Preliminary SAR findings in this context are particularly revealing, indicating that for the inhibition of the strand transfer activity, a very strict structural requirement exists. researchgate.net It appears that most of the functional groups present in the natural product are necessary for this specific activity. researchgate.net This suggests a tight binding interaction where multiple points of contact between the molecule and the enzyme are critical. In contrast, the inhibition of the 3'-processing activity of the same enzyme is less structurally demanding, indicating a different binding mode or interaction with a different site on the enzyme. researchgate.net
Drawing from studies on the related compound 07H239-A, where modifications to the side chain significantly impacted cytotoxicity, it can be inferred that this part of the this compound structure is also a key pharmacophoric element. researchgate.net The table below summarizes the SAR data for analogues of the related compound 07H239-A, illustrating the effect of side-chain modification on cytotoxic activity against the MDA-MB-435 human cancer cell line.
| Compound | R-Group (Modification at C-14) | IC₅₀ (µM) vs. MDA-MB-435 |
|---|---|---|
| 07H239-A (5) | -COOH | 3.21 |
| Analogue 6 | -CONH-Gly-OMe | 0.91 |
| Analogue 7 | -CONH-L-Ala-OMe | 1.64 |
| Analogue 8 | -CONH-L-Val-OMe | 1.55 |
| Analogue 9 | -CONH-L-Leu-OMe | 0.96 |
| Analogue 10 | -CONH-L-Phe-OMe | 1.23 |
This data is for the related compound 07H239-A and is presented to illustrate the principles of SAR in the eremophilane class of molecules. Data sourced from researchgate.net.
Computational Approaches in this compound SAR Analysis
While extensive experimental SAR data for this compound is limited, computational methods offer a powerful avenue to predict interactions and guide the synthesis of new analogues.
Molecular docking could serve as a valuable tool to understand how this compound interacts with its known biological targets, HIV-1 integrase and the NPY Y5 receptor. Although specific docking studies on this compound have not been published, the binding sites of these targets are subjects of active research. nih.govnih.govnih.gov For the NPY Y5 receptor, computational models have been built based on its natural peptide ligands, mapping the interactions within the binding pocket. nih.govcapes.gov.br Docking simulations could place this compound into this defined site, predicting its binding orientation and identifying key interactions between its aldehyde and hydroxyl groups and the receptor's amino acid residues.
Similarly, the structure of HIV-1 integrase, often in complex with inhibitors, is well-characterized, providing a clear target for in silico studies. nih.govnih.govmdpi.com Docking this compound into the enzyme's active site could help rationalize the strict SAR observed for the strand transfer inhibition by visualizing the precise fit required. researchgate.net Following docking, molecular dynamics (MD) simulations could be employed to assess the stability of the predicted binding poses and to understand the dynamic behavior of the this compound-receptor complex over time.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. mdpi.com To date, no specific QSAR models for this compound and its analogues have been reported in the literature.
However, should a series of this compound analogues be synthesized and their biological activities measured, QSAR would be an ideal method for analysis. The process would involve calculating a range of molecular descriptors for each analogue, quantifying properties such as size, hydrophobicity, and electronic distribution. These descriptors would then be statistically correlated with the biological activity data (e.g., IC₅₀ values) to generate a predictive model. Such a model could then be used to estimate the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates and making the discovery of more potent compounds more efficient.
Vii. Ecological and Chemoecological Significance of Xylarenal a
Role of Xylarenal A in Fungal-Host Interactions
As many Xylaria species exist as endophytes, living within the tissues of plants without causing apparent harm, their secondary metabolites are thought to play a critical role in this symbiotic relationship. researchgate.net Some fungal secondary metabolites can protect the host plant from herbivores and pathogens. elsevier.es While direct evidence for this compound's role in a specific fungal-host interaction is lacking, compounds from Xylaria have demonstrated allelopathic activities, meaning they can influence the growth of nearby plants. acs.org For instance, some cytochalasins and a diterpenoid from a Xylaria species have been shown to inhibit the root and shoot elongation of certain plants, suggesting a potential role in managing the plant's physiology or deterring competing flora. acs.org
Furthermore, the production of plant hormones by xylarialean fungi has been observed, particularly during interactions with other fungi, hinting at a complex chemical interplay that could influence the host plant's development and defense responses. nih.govasm.orgbiorxiv.org Eremophilane (B1244597) sesquiterpenoids, the class to which this compound belongs, are known for their phytotoxic activities. frontiersin.orgnih.gov Several eremophilane-type sesquiterpenoids isolated from an endophytic fungus have exhibited strong phytotoxic effects against the radicle elongation of rice seedlings. frontiersin.org This suggests that this compound could potentially be involved in mediating the relationship between Xylaria persicaria and its host, possibly by modulating host growth or defending the host against other organisms.
Inter-species Chemical Communication Mediated by this compound
The chemical landscape of soil and decaying wood, where Xylaria species thrive, is a battleground where fungi compete for resources. Secondary metabolites are the primary weapons in this warfare. The production of a diverse array of metabolites by Xylaria is thought to be driven by these competitive interactions. nih.govasm.orgbiorxiv.org Studies have shown that co-culturing different species of Xylaria leads to a significant increase in the richness of metabolites produced, with many compounds being unique to these interactions. nih.govasm.orgbiorxiv.org This indicates that these fungi can sense and respond to the presence of competitors by producing specific chemical deterrents or signaling molecules.
Many secondary metabolites from Xylaria exhibit potent antifungal properties. mdpi.comfrontiersin.org For example, various compounds have shown inhibitory activity against pathogenic fungi like Curvularia lunata, Botrytis cinerea, and Colletotrichum gloeosporioides. mdpi.comnih.gov Eremophilane sesquiterpenoids, in general, are recognized for their antimicrobial properties. nih.gov This broad-spectrum activity suggests that this compound may function as an antagonistic agent, helping Xylaria persicaria to secure its niche by inhibiting the growth of competing fungi and bacteria. The specificity of metabolite production in response to different competitors suggests a sophisticated system of chemical communication, where compounds like this compound could act as signals or defense molecules in these complex microbial communities. nih.govasm.orgbiorxiv.org
Environmental and Biogeochemical Impact of this compound
There is currently no specific information available from the conducted research regarding the direct environmental and biogeochemical impact of this compound. Xylaria species, as saprotrophs, play a crucial role in nutrient cycling by decomposing wood and other plant materials. mdpi.com The production of secondary metabolites is an integral part of their life cycle, but the specific contribution of this compound to these larger ecological processes has not been elucidated. The fate and transformation of such specific fungal metabolites in the environment are complex and remain an area for future research.
Viii. Future Directions and Emerging Research Avenues for Xylarenal a
Advanced Spectroscopic and Structural Biology Techniques in Xylarenal A Research
A thorough understanding of a natural product's three-dimensional structure and its dynamic behavior is fundamental to elucidating its function and potential applications. While initial structure determination of this compound was accomplished through methods like NMR spectroscopy nih.gov, a new generation of advanced techniques can provide unprecedented levels of detail.
Future research could leverage state-of-the-art spectroscopic and structural biology methods to explore the conformational dynamics of this compound and its derivatives. sysbio.se Techniques such as multidimensional NMR (e.g., NOESY, ROESY) can offer deeper insights into the molecule's solution-state conformation and flexibility, which is crucial for understanding its interaction with biological targets. Furthermore, should this compound or its analogs be co-crystallized with a target protein, such as the Neuropeptide Y (NPY) Y5 receptor for which it shows modest affinity nih.gov, X-ray crystallography could reveal the atomic-level details of their binding interactions. This would provide a precise structural basis for its activity and guide the rational design of more potent analogs.
Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the structure of large protein complexes, and it could be instrumental in visualizing the interaction between this compound and membrane-bound receptors like the NPY Y5 receptor in a near-native state. Complementary techniques like low-temperature scanning probe microscopy (SPM) could even visualize individual molecules on surfaces, offering a path to understanding their self-assembly or interaction with materials at the atomic scale. mdpi.com
Potential Applications of Advanced Techniques in this compound Research:
| Technique | Research Application | Potential Insights |
| Multidimensional NMR | Conformational analysis in solution | Elucidation of the 3D structure and flexibility of the this compound scaffold and its derivatives. |
| X-ray Crystallography | Co-crystallization with target proteins (e.g., NPY Y5 receptor) | Atomic-resolution details of binding site interactions, guiding structure-based drug design. |
| Cryo-Electron Microscopy (Cryo-EM) | Structure of this compound bound to membrane proteins | High-resolution structure of the ligand-receptor complex in a lipid environment. |
| Raman Spectroscopy | Vibrational analysis of functional groups | Probing the chemical structure and molecular conformation, especially of the reactive vinyl aldehyde group. nih.gov |
| Circular Dichroism (CD) | Stereochemical analysis | Confirmation of the absolute configuration of new synthetic derivatives, as has been applied to its derivatives previously. nih.gov |
Chemoenzymatic Synthesis and Biocatalytic Transformations of this compound
The total synthesis of this compound presents considerable challenges due to its complex stereochemistry and the presence of a reactive exocyclic vinyl aldehyde. vulcanchem.comresearchgate.net While purely chemical syntheses have been achieved researchgate.net, chemoenzymatic approaches offer a powerful alternative for improving efficiency, stereoselectivity, and sustainability. researchgate.net This strategy combines the versatility of chemical reactions with the unparalleled selectivity of enzymes. researchgate.netresearchgate.net
Future synthetic routes could incorporate key biocatalytic steps to construct the eremophilane (B1244597) core or introduce specific functionalities. Enzymes such as ketoreductases (KREDs) or Baeyer-Villager monooxygenases (BVMOs) could be employed for highly stereoselective reductions or oxidations, steps that are often difficult to control with conventional chemical reagents. researchgate.net For instance, a biocatalytic reduction could set the stereochemistry of a ketone precursor to the decalin core, while a BVMO could be used to form a lactone intermediate for further elaboration. The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, presents a cost-effective alternative to using isolated enzymes. acs.org
Moreover, biocatalysis can be used for the late-stage functionalization of the this compound scaffold or its synthetic precursors. This involves using enzymes to introduce modifications, such as hydroxylations at specific, non-activated carbon atoms—a transformation that is exceptionally challenging for traditional chemistry. researchgate.net This would enable the creation of a library of this compound analogs with diverse functionalities for structure-activity relationship (SAR) studies.
Bioengineering Approaches for Enhanced this compound Production
This compound is a fungal secondary metabolite, and its production through fermentation of the native Xylaria persicaria is likely limited in yield. vulcanchem.comnih.gov Metabolic engineering offers a promising pathway to achieve high-titer, scalable production by transferring the biosynthetic machinery into a robust industrial microorganism like Saccharomyces cerevisiae (baker's yeast). sysbio.seresearchgate.net
The biosynthesis of eremophilane sesquiterpenoids originates from farnesyl diphosphate (B83284) (FPP), a central intermediate of the mevalonate (B85504) (MVA) pathway. uzh.chacs.org The key steps involve the cyclization of FPP by a specific terpene synthase to form the eremophilane skeleton, followed by a series of oxidative modifications catalyzed primarily by cytochrome P450 (CYP450) monooxygenases to yield the final product. nih.govuzh.chresearchgate.net
A bioengineering strategy for this compound production in yeast would involve several key steps:
Enhancing Precursor Supply: Overexpressing the genes of the native yeast MVA pathway (e.g., tHMG1, the gene for a truncated HMG-CoA reductase) to increase the intracellular pool of FPP. mdpi.com
Redirecting Carbon Flux: Down-regulating or repressing competing pathways that also use FPP, such as the sterol biosynthesis pathway, by targeting the gene ERG9 (squalene synthase). mdpi.comnih.gov
Introducing the Biosynthetic Pathway: Heterologous expression of the specific eremophilane synthase and the series of CYP450s from Xylaria persicaria responsible for converting the initial hydrocarbon skeleton into this compound. yeastgenome.org Identifying these genes can be guided by bioinformatics analysis of the fungal genome. nih.govresearchgate.net
Optimizing P450 Activity: Ensuring efficient activity of the fungal P450s in yeast by co-expressing a suitable cytochrome P450 reductase (CPR) partner and potentially engineering the enzymes themselves for improved kinetics. nih.gov
This engineered yeast "cell factory" could enable sustainable and cost-effective production of this compound, providing a reliable supply for further research and development. sysbio.se
Development of Novel Research Tools Based on the this compound Scaffold
The eremophilane skeleton of this compound can be considered a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. vulcanchem.com This makes it an excellent starting point for developing novel chemical probes and research tools to investigate biological processes.
One promising avenue is the development of affinity-based probes to identify the cellular targets of this compound and related compounds. By chemically modifying the this compound structure—for example, by converting the aldehyde group into a more stable functional group suitable for attaching a reporter tag (like biotin (B1667282) or a fluorescent dye) or a photo-affinity label—researchers can create tools to "pull down" binding partners from cell lysates.
Furthermore, the this compound scaffold can be used as a template for generating compound libraries through combinatorial chemistry or late-stage functionalization. By systematically altering the substituents on the decalin ring or modifying the exocyclic moiety, a diverse set of analogs can be created. nih.gov Screening these libraries against various biological assays could lead to the discovery of new bioactive molecules with improved potency, selectivity, or entirely new functions. Deep learning models and computational tools designed for scaffold-based drug discovery could accelerate the design of these novel molecules.
Q & A
Q. How can cross-disciplinary teams enhance this compound research outcomes?
- Methodological Answer : Establish clear roles (e.g., synthetic chemists, biologists, data scientists) and milestones. Use collaborative platforms (e.g., LabArchives, GitHub) for real-time data sharing. Regularly align on objectives through joint literature reviews and hypothesis-refinement workshops .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
